3-Aminopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

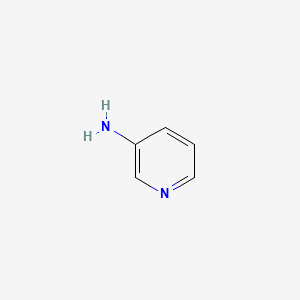

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYKNJBYIJFRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73074-20-1 (mono-hydrochloride) | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047461 | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

483.8 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

190.4 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-08-8, 462-08-08 | |

| Record name | 3-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JE8P2L84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

147.2 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

3-Aminopyridine chemical structure and properties

An In-depth Technical Guide to 3-Aminopyridine

Introduction

This compound (3-AP), also known by its IUPAC name pyridin-3-amine, is an organic compound belonging to the aminopyridine family.[1] It consists of a pyridine ring with an amino group attached to the third position.[1] This colorless to light yellow crystalline solid is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3][4] In the field of medicine and neuroscience, this compound is particularly noted for its activity as a potassium channel blocker, which underlies its therapeutic potential in certain neurological disorders.[1]

Chemical Structure and Identifiers

The fundamental structure of this compound features an amino group (-NH₂) substituted on the C3 position of the pyridine ring. This arrangement influences its chemical reactivity and biological interactions.[1]

| Identifier | Value |

| IUPAC Name | pyridin-3-amine[5] |

| Common Names | 3-Pyridinamine, β-Aminopyridine, m-Aminopyridine[6][7] |

| CAS Number | 462-08-8[8][9] |

| Molecular Formula | C₅H₆N₂[1][9] |

| Molecular Weight | 94.11 g/mol [1][5] |

| SMILES | C1=CC(=CN=C1)N[5][8] |

| InChI Key | CUYKNJBYIJFRCU-UHFFFAOYSA-N[5][8] |

| PubChem CID | 10009[5] |

| EC Number | 207-322-2[8] |

Physicochemical Properties

This compound presents as a white to yellow-brown crystalline solid, often in the form of flakes, with a characteristic unpleasant odor.[5][6][10] It is stable under standard conditions and soluble in water, alcohol, and benzene.[2][8][11]

| Property | Value |

| Appearance | White to yellow-brown crystals/flakes[5][6][10] |

| Melting Point | 60-65 °C (140-149 °F)[8][10][11][12] |

| Boiling Point | 248-252 °C (478-486 °F)[1][8][11] |

| Solubility in Water | >1000 g/L[2][8] |

| pKa | 6.04 (at 25°C)[4] |

| LogP (Octanol/Water) | 0.11[11][13] |

| Vapor Pressure | 0.43 mmHg[5] |

| Density | 1.107 g/cm³[11] |

| Flash Point | 88-124 °C (190.4-255 °F)[6][8] |

| Autoignition Temperature | 628 °C (1,162 °F)[8] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The most common and well-documented industrial method is the Hofmann rearrangement of nicotinamide.[1][8] Other methods include the reduction of 3-nitropyridine and the reaction of 3-bromopyridine with ammonia.[1]

Synthesis via Hofmann Rearrangement of Nicotinamide

This method involves the reaction of nicotinamide with sodium hypobromite, which is prepared in situ from bromine and sodium hydroxide.[8] The amide is converted to an intermediate isocyanate, which then hydrolyzes to form the primary amine.

Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.

Detailed Experimental Protocol (Hofmann Rearrangement)

This protocol is adapted from established organic synthesis procedures.[14]

-

Preparation of Sodium Hypobromite Solution: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water. With stirring, add 95.8 g (0.6 moles) of bromine. Maintain the temperature at 0°C.

-

Reaction: To the cold sodium hypobromite solution, add 60 g (0.49 moles) of finely powdered nicotinamide all at once with vigorous stirring. The temperature of the mixture will rise. After the initial reaction subsides, continue stirring for an additional 15-20 minutes.

-

Rearrangement: Remove the ice bath and warm the solution to 75-80°C with stirring for approximately 45 minutes.

-

Work-up and Extraction: Cool the solution to room temperature and saturate it with about 170 g of sodium chloride. Extract the product from the aqueous solution using a continuous liquid-liquid extractor with ether for 15-20 hours.

-

Purification: Dry the ether extract over sodium hydroxide pellets. Remove the ether by distillation from a steam bath. The crude product crystallizes upon cooling.

-

Recrystallization: Dissolve the crude product in a hot mixture of benzene (320 ml) and ligroin (80 ml). Add activated charcoal (5 g) and sodium hydrosulfite (2 g) and heat for 20 minutes. Filter the hot solution and allow it to cool slowly. The product will crystallize as white crystals. The final yield of pure this compound (m.p. 63–64°C) is typically in the range of 61-65%.[14]

Biological Activity and Mechanism of Action

This compound and its isomer 4-aminopyridine are known as potent voltage-gated potassium (K⁺) channel blockers.[1][15] By blocking these channels in neurons, they prolong the duration of the action potential. This extended depolarization enhances the influx of calcium (Ca²⁺) into the presynaptic terminal, which in turn increases the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[1] This mechanism is the basis for its investigation and use in treating neurological conditions characterized by impaired synaptic transmission, like multiple sclerosis.[1]

Caption: Mechanism of action of this compound as a potassium channel blocker.

Beyond its effects on potassium channels, this compound and its derivatives have been investigated for other biological activities. Studies have highlighted potential antimicrobial and antitumor properties.[1] Some derivatives have shown antibacterial activity against strains like Haemophilus influenzae.[1] In cancer research, its ability to form complexes with transition metals enhances cytotoxicity against cancer cells.[1] One of its derivatives, this compound-2-carboxaldehyde thiosemicarbazone (3-AP), acts as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, making it a target for anticancer therapies.[1][16]

Applications

The unique chemical and biological properties of this compound make it a valuable compound in various sectors.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs.[3] Its potassium channel-blocking activity is leveraged in treatments for neurological disorders.[1]

-

Agrochemicals: It is used in the production of herbicides and fungicides and as a plant growth regulator.[3]

-

Dyes and Colorants: this compound is an intermediate in the manufacture of dyes.[3][4]

-

Materials Science: It is involved in the chemistry of photosensitizers, luminescent materials, and liquid crystals.[3][4]

-

Chemical Synthesis: It is used as a monomer for polymerization and as a ligand in coordination chemistry.[3][4]

Safety and Handling

This compound is classified as a toxic substance and must be handled with appropriate safety precautions.[2][11] It is harmful if swallowed, inhaled, or in contact with skin.[11]

| Safety Aspect | Information |

| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure)[8] |

| Signal Word | Danger[8] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, respirator (e.g., NIOSH N95), protective clothing[11] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[11] |

| Storage | Store in a tightly closed container in a dry, well-ventilated area away from incompatible substances.[2][11] It is known to be hygroscopic and air-sensitive.[2][4] |

| Target Organs | Nervous system, respiratory system[11] |

In case of exposure, immediate medical attention is required. Contaminated clothing should be removed immediately, and affected areas should be washed thoroughly with water.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 462-08-8 [chemicalbook.com]

- 4. This compound | 462-08-8 [amp.chemicalbook.com]

- 5. This compound | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. 3-アミノピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. 462-08-8 CAS | this compound | Laboratory Chemicals | Article No. 1075B [lobachemie.com]

- 13. This compound [stenutz.eu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 16. Management of this compound-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopyridine synthesis via Hofmann rearrangement

An in-depth technical guide on the synthesis of 3-Aminopyridine via the Hofmann rearrangement, designed for researchers, scientists, and drug development professionals. This document outlines the core chemical principles, experimental protocols, and quantitative data associated with this important transformation.

Introduction

The Hofmann rearrangement is a powerful organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This reaction proceeds through an isocyanate intermediate and is a key method for the synthesis of various alkyl, aryl, and heterocyclic amines.[1][2] One of the notable applications of the Hofmann rearrangement is the synthesis of this compound from nicotinamide.[1][3][4] this compound is a valuable intermediate in the pharmaceutical and chemical industries.[4][5] This guide provides a detailed overview of the synthesis of this compound via the Hofmann rearrangement, including the reaction mechanism, experimental procedures, and relevant data.

Reaction Mechanism

The Hofmann rearrangement of nicotinamide to this compound involves several key steps:[2][6][7][8]

-

N-Halogenation: The reaction is initiated by the in-situ formation of a hypohalite (e.g., sodium hypobromite from bromine and sodium hydroxide), which halogenates the nitrogen atom of the primary amide (nicotinamide) to form an N-haloamide intermediate.[1][7]

-

Deprotonation: A base, such as hydroxide, abstracts the acidic proton from the nitrogen of the N-haloamide, forming an anion.[1][7]

-

Rearrangement: The resulting anion undergoes a concerted rearrangement where the pyridine ring migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.[1][7]

-

Hydrolysis and Decarboxylation: The isocyanate intermediate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final product, this compound, and carbon dioxide.[1][7]

Below is a diagram illustrating the reaction mechanism.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below. These protocols are based on established procedures and offer different reagent systems.

Protocol 1: Using Bromine and Sodium Hydroxide

This classic procedure is adapted from Organic Syntheses.[9]

Methodology:

-

A solution of 75 g (1.87 moles) of sodium hydroxide in 800 ml of water is prepared in a 2-liter beaker equipped with a mechanical stirrer and cooled in an ice-salt bath.

-

To this solution, 95.8 g (0.6 mole) of bromine is added with stirring.

-

Once the temperature of the solution reaches 0°C, 60 g (0.49 mole) of finely powdered nicotinamide is added at once with vigorous stirring.

-

The ice bath is removed, and the reaction mixture is rapidly heated to 70°C with continued stirring. The reaction is exothermic, and the temperature is maintained at 70°C for 15-20 minutes.

-

The solution is then cooled to room temperature and saturated with approximately 170 g of sodium chloride.

-

The product is extracted with ether using a continuous extractor for 15-20 hours.

-

The ether extract is dried over sodium hydroxide pellets, filtered, and the ether is removed by distillation.

-

The crude product is purified by recrystallization from a mixture of benzene and ligroin to yield this compound.

Protocol 2: Using Sodium Hypochlorite

This method, described in a patent, utilizes sodium hypochlorite as the oxidizing agent.[10]

Methodology:

-

A sodium hypochlorite solution (e.g., 580g with an effective chlorine content of 7.5%) is cooled with stirring.

-

When the temperature of the sodium hypochlorite solution is below 20°C, 75g of solid nicotinamide is added, and the reaction temperature is maintained at 5-10°C for 30-60 minutes with continuous stirring until the solution is clear.

-

A 10% sodium hydroxide solution is then added to adjust the pH, and the mixture is heated.

-

The final this compound product is obtained after cooling, vacuum filtration, and recrystallization.

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Protocol 1: Br₂/NaOH[9] | Protocol 2: NaOCl/NaOH[10] |

| Starting Material | Nicotinamide | Nicotinamide |

| Reagents | Bromine, Sodium Hydroxide | Sodium Hypochlorite, Sodium Hydroxide |

| Scale (Nicotinamide) | 60 g (0.49 mole) | 75 g |

| Reaction Temperature | 0°C initially, then 70°C | 5-10°C initially, then heated |

| Reaction Time | 15-20 minutes at 70°C | 30-60 minutes at low temperature |

| Purification Method | Continuous Extraction, Recrystallization | Filtration, Recrystallization |

| Reported Yield | 61-65% (purified) | >90% |

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of this compound via the Hofmann rearrangement based on the protocol from Organic Syntheses.[9]

Conclusion

The Hofmann rearrangement provides an effective and well-established method for the synthesis of this compound from nicotinamide. The choice of reagents, particularly the halogen source, can be adapted to suit specific laboratory conditions and safety requirements. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction parameters such as temperature and stoichiometry is crucial for achieving high yields and purity of the final product.

References

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. pharmdguru.com [pharmdguru.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemistrywithwiley.com [chemistrywithwiley.com]

- 5. nbinno.com [nbinno.com]

- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistwizards.com [chemistwizards.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN111170937A - Preparation method of this compound - Google Patents [patents.google.com]

3-Aminopyridine (CAS 462-08-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridine (CAS number 462-08-8), a heterocyclic amine, is a versatile molecule with significant applications in pharmaceutical research and development. Its unique chemical structure, featuring a pyridine ring substituted with an amino group at the 3-position, imparts a range of interesting biological activities. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, biological activities, and relevant experimental protocols. The information is curated to support researchers, scientists, and drug development professionals in their endeavors with this compound.

Physicochemical Properties

This compound is a colorless to light yellow crystalline solid.[1] It is soluble in water, alcohol, and benzene.[1][2][3] Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₆N₂ | [4] |

| Molecular Weight | 94.11 g/mol | [4] |

| CAS Number | 462-08-8 | [4] |

| Appearance | White to light yellow or brown crystalline solid with an unpleasant odor. | [5] |

| Melting Point | 60-65 °C | [6] |

| Boiling Point | 248-252 °C | [6] |

| Density | ~1.107 g/cm³ | |

| Solubility | Soluble in water, alcohol, and benzene. | [1][2][3] |

| pKa | 6.04 (at 25 °C) | [2] |

Spectroscopic Properties

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize its key spectral data.

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm |

| DMSO-d₆ | 8.53 (d), 8.23 (d), 7.40 (dd), 7.26 (dd), 5.80 (s, NH₂) |

| CDCl₃ | 8.08 (s), 7.99 (d), 7.03 (d), 6.97 (t), 3.89 (s, NH₂) |

¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm |

| CDCl₃ | 146.5, 141.9, 139.0, 123.8, 122.6 |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (asymmetric and symmetric) |

| ~1620 | N-H bending |

| ~1590, 1480, 1440 | C=C and C=N stretching (aromatic ring) |

| ~1320 | C-N stretching |

Mass Spectrometry Data

| m/z | Interpretation |

| 94 | [M]⁺ (Molecular ion) |

| 67 | [M-HCN]⁺ |

Biological Activities and Pharmacological Properties

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate ion channels and neurotransmitter systems.

Potassium Channel Blocker: The most well-documented mechanism of action for this compound is the blockade of voltage-gated potassium channels (Kv channels).[4][7] By inhibiting these channels, it prolongs the action potential duration, leading to an enhanced release of neurotransmitters at the presynaptic terminal.[4] This property is the basis for its investigation in neurological disorders.

Neuropharmacological Effects: this compound has been shown to enhance synaptic transmission and exhibit neuroprotective effects, making it a compound of interest for conditions like multiple sclerosis.[2] However, it is also a known convulsive agent, capable of inducing seizure-like activity in neuronal preparations and in vivo, which is a critical consideration in its therapeutic application.[8]

Antimicrobial and Antitumor Activities: Emerging research has highlighted the potential of this compound and its derivatives as antimicrobial and antitumor agents.[4] Its ability to form complexes with metal ions can enhance its cytotoxic effects against cancer cells.[4] The mechanism of its anticancer activity is also linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[4]

Experimental Protocols

Synthesis of this compound (Hofmann Rearrangement)

A common and established method for the synthesis of this compound is the Hofmann rearrangement of nicotinamide.[1][4]

Materials:

-

Nicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Water

-

Ether

-

Benzene

-

Ligroin

-

Activated charcoal (Norit)

-

Sodium hydrosulfite

Procedure:

-

Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add finely powdered nicotinamide to the sodium hypobromite solution while maintaining a low temperature.

-

Heat the reaction mixture to facilitate the rearrangement.

-

After the reaction is complete, cool the solution and saturate it with sodium chloride.

-

Extract the product with ether using a continuous extractor.

-

Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

-

The crude product is then purified by recrystallization from a mixture of benzene and ligroin, often with the use of activated charcoal and sodium hydrosulfite for decolorization.[1]

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Biological Activity Screening

A general workflow for screening the biological activity of this compound and its derivatives is outlined below. This typically involves a tiered approach, starting with broad cytotoxicity assays and moving towards more specific target-based assays.

1. Cell Viability Assay (e.g., MTT Assay):

-

Objective: To determine the cytotoxic effects of the compound on various cell lines (e.g., cancer cell lines, neuronal cells).

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent and incubate to allow for formazan crystal formation in viable cells.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability relative to a control.[9]

-

2. Target-Based Assays (e.g., Kinase Inhibition Assay):

-

Objective: To investigate the inhibitory effect of the compound on specific molecular targets, such as kinases involved in cancer signaling pathways.

-

Methodology:

-

Prepare a reaction mixture containing the target kinase, its substrate, and ATP.

-

Add this compound at various concentrations.

-

Incubate to allow the kinase reaction to proceed.

-

Measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that quantify the amount of ATP consumed).[10]

-

Caption: General workflow for in vitro biological activity screening.

Signaling Pathway Interactions

The primary signaling pathway modulated by this compound is related to its function as a potassium channel blocker, which has downstream effects on neuronal signaling.

Enhancement of Neurotransmitter Release: By blocking presynaptic potassium channels, this compound delays the repolarization of the neuronal membrane following an action potential. This prolonged depolarization keeps voltage-gated calcium channels open for a longer duration, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, resulting in an enhanced release of neurotransmitters into the synaptic cleft.

Caption: Signaling pathway of this compound in enhancing neurotransmitter release.

Conclusion

This compound is a compound with a rich pharmacological profile, primarily centered around its activity as a potassium channel blocker. This guide has provided a detailed overview of its fundamental properties, including physicochemical and spectroscopic data, and has explored its biological activities and relevant experimental protocols. The structured presentation of this information aims to facilitate its use in research and drug development, providing a solid foundation for further investigation into the therapeutic potential of this intriguing molecule. As with any biologically active compound, a thorough understanding of its properties and careful experimental design are paramount for successful research outcomes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buy this compound | 462-08-08 [smolecule.com]

- 3. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 462-08-8 [sigmaaldrich.com]

- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Convulsive effects of this compound on cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

solubility of 3-Aminopyridine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Aminopyridine in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Understanding the solubility of this versatile intermediate is critical for its application in the synthesis of pharmaceuticals, agrochemicals, and colorants, as well as for process optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties of this compound

This compound is a colorless to light yellow crystalline solid. Its structure, featuring both a basic amino group and a pyridine ring, dictates its solubility characteristics, allowing it to interact with a range of solvents through various intermolecular forces.

| Property | Value | Reference |

| CAS Number | 462-08-8 | [1] |

| Molecular Formula | C₅H₆N₂ | [1] |

| Molar Mass | 94.117 g·mol⁻¹ | [1] |

| Melting Point | 60–65 °C (140-149 °F) | [1][2] |

| Boiling Point | 248 °C (478 °F) | [1][2] |

| Appearance | Colorless to light yellow solid | [1] |

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature of the system. Generally, its solubility increases with temperature.

Qualitative Solubility

Qualitative assessments provide a general understanding of suitable solvent classes for this compound.

| Solvent | Solubility | Reference |

| Water | Soluble (>1000 g/L) | [1][2] |

| Ethanol | Soluble | [1][2] |

| Benzene | Soluble | [1][2] |

| Ether | Soluble | |

| Petroleum Ether | Insoluble |

Quantitative Solubility in Binary Solvent Mixtures

Quantitative studies on the solubility of this compound, expressed as mole fraction (x₁), have been conducted in mixed solvent systems. These studies demonstrate that solubility can be finely tuned by adjusting solvent composition and temperature. The data was determined using a static analytical method, with concentrations analyzed by UV spectrometry.[3]

Table 1: Solubility of this compound in Ethanol + Toluene Mixtures [4]

| Temperature (K) | Mole Fraction of Ethanol (w) | Mole Fraction Solubility of 3-AP (x₁) |

| 283.15 | 0.2 | 0.0458 |

| 293.15 | 0.2 | 0.0632 |

| 303.15 | 0.2 | 0.0865 |

| 313.15 | 0.2 | 0.1171 |

| 323.15 | 0.2 | 0.1565 |

| 283.15 | 0.5 | 0.1015 |

| 293.15 | 0.5 | 0.1302 |

| 303.15 | 0.5 | 0.1651 |

| 313.15 | 0.5 | 0.2075 |

| 323.15 | 0.5 | 0.2588 |

| 283.15 | 0.8 | 0.1782 |

| 293.15 | 0.8 | 0.2115 |

| 303.15 | 0.8 | 0.2501 |

| 313.15 | 0.8 | 0.2952 |

| 323.15 | 0.8 | 0.3479 |

Table 2: Solubility of this compound in Acetone + n-Butyl Acetate Mixtures [3]

| Temperature (K) | Mole Fraction of Acetone (w) | Mole Fraction Solubility of 3-AP (x₁) |

| 288.15 | 0.2 | 0.0895 |

| 298.15 | 0.2 | 0.1189 |

| 308.15 | 0.2 | 0.1568 |

| 318.15 | 0.2 | 0.2057 |

| 323.15 | 0.2 | 0.2351 |

| 288.15 | 0.5 | 0.1642 |

| 298.15 | 0.5 | 0.2033 |

| 308.15 | 0.5 | 0.2509 |

| 318.15 | 0.5 | 0.3088 |

| 323.15 | 0.5 | 0.3421 |

| 288.15 | 0.8 | 0.2611 |

| 298.15 | 0.8 | 0.3075 |

| 308.15 | 0.8 | 0.3611 |

| 318.15 | 0.8 | 0.4233 |

| 323.15 | 0.8 | 0.4589 |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.[5] This method ensures that the solvent is fully saturated with the solute at a constant temperature, reaching thermodynamic equilibrium. The concentration of the resulting saturated solution can then be determined using various analytical techniques, most commonly gravimetric analysis or UV-Vis spectrophotometry.[6]

Isothermal Shake-Flask Method for Equilibration

This procedure is the foundational step for preparing a saturated solution.

Objective: To achieve a state of equilibrium where the solvent is saturated with this compound at a specified temperature.

Materials:

-

High-purity this compound

-

High-purity organic solvent of interest

-

Sealed vials or flasks (e.g., screw-cap glass vials)

-

Thermostatic shaker bath or incubator with agitation

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.[5][7]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired experimental temperature.

-

Agitation: Agitate the samples at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5] Equilibrium is achieved when the concentration of this compound in the solution remains constant over time. This can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until consecutive measurements are consistent.[8]

-

Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to let the excess solid settle. This ensures a clear supernatant for analysis.

Analytical Method 1: Gravimetric Analysis

This method is straightforward and does not require complex instrumentation, relying on the precise measurement of mass.[9]

Objective: To determine the mass of dissolved this compound in a known volume of solvent by evaporating the solvent.

Materials:

-

Saturated solution from section 3.1

-

Syringe with a solvent-resistant filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or beakers

-

Pipettes

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant from an equilibrated vial using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Mass Determination of Solution: Dispense the filtered saturated solution into a pre-weighed evaporating dish and record the total mass (dish + solution).

-

Solvent Evaporation: Place the dish in an oven at a temperature below the boiling point of the solvent and well below the melting point of this compound to gently evaporate the solvent. A rotary evaporator can also be used.[6]

-

Drying to Constant Mass: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound residue. Repeat the drying and weighing process until a constant mass is achieved.[8]

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + dry residue) - (Mass of empty dish).

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue).

-

Solubility is typically expressed as g/100 g of solvent, g/L of solvent, or mole fraction.

-

Analytical Method 2: UV-Vis Spectrophotometry

This method is rapid and suitable for compounds like this compound that possess a UV chromophore. It determines concentration by measuring light absorbance.[10]

Objective: To determine the concentration of this compound in the saturated solution by measuring its UV absorbance and comparing it to a calibration curve.

Materials:

-

Saturated solution from section 3.1

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Pure solvent for dilutions

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For pyridine derivatives, this is often around 250-270 nm.[11]

-

Prepare Calibration Curve:

-

Create a high-concentration stock solution of this compound with a precisely known concentration.

-

Perform a series of serial dilutions to prepare several standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot, which should adhere to the Beer-Lambert law, is the calibration curve.[10]

-

-

Analyze Saturated Solution:

-

Withdraw a small, precise volume of the clear, filtered supernatant from an equilibrated vial.

-

Dilute this sample with a known volume of the pure solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the measured absorbance and the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility.

-

Mandatory Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination via the shake-flask method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 462-08-8 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3-Aminopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of biological activities, making them promising candidates for the development of novel therapeutics. This in-depth technical guide explores the core biological activities of this compound derivatives, including their anticancer, antimicrobial, and neuroprotective properties. The guide provides a comprehensive overview of their mechanisms of action, quantitative activity data, and detailed experimental protocols for their evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted and can involve the inhibition of key enzymes and disruption of critical cellular signaling pathways.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Below is a summary of reported IC₅₀ values for different derivatives against several cancer cell lines.

| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[1,2-α]pyridine | Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [1] |

| Imidazo[1,2-α]pyridine | Compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [1] |

| Imidazo[1,2-α]pyridine | Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [1] |

| 2-Aminopyridine Amino Acid Conjugate | 4a | HCT 116 (Colorectal) | 3.7-8.1 | [2] |

| 2-Aminopyridine Amino Acid Conjugate | 4b | HCT 116 (Colorectal) | 3.7-8.1 | [2] |

| 2-Aminopyridine Amino Acid Conjugate | 4c | HCT 116 (Colorectal) | 3.7-8.1 | [2] |

| 2-Aminopyridine Amino Acid Conjugate | 4d | HCT 116 (Colorectal) | 3.7-8.1 | [2] |

| 2-Aminopyridine Amino Acid Conjugate | - | HT29 (Colorectal) | 3.27-7.7 | [2] |

| 3-Cyanopyridine | 5e | PC-3 (Prostate) | <10 | [3] |

| 3-Cyanopyridine | 5e | MDA-MB-231 (Breast) | <10 | [3] |

| 3-Cyanopyridine | 5e | HepG2 (Hepatocellular) | <10 | [3] |

| 3-Cyanopyridine | 5c | PC-3 (Prostate) | <10 | [3] |

| 3-Cyanopyridine | 5c | MDA-MB-231 (Breast) | <10 | [3] |

| 3-Cyanopyridine | 5c | HepG2 (Hepatocellular) | <10 | [3] |

| Cyanopyridone | 5a | MCF-7 (Breast) | 1.77 ± 0.1 | [4] |

| Cyanopyridone | 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [4] |

| Cyanopyridone | 5a | HepG2 (Hepatocellular) | 2.71 ± 0.15 | [4] |

| Cyanopyridone | 6b | HepG2 (Hepatocellular) | 2.68 | [4] |

Anticancer Signaling Pathways

While specific pathways can vary depending on the derivative, a common theme involves the modulation of cell survival and proliferation pathways. For instance, some imidazopyridine derivatives are known to affect the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[5]

Figure 1: General anticancer signaling pathway affected by this compound derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

-

Cancer cell line of interest (e.g., HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

This compound derivatives have shown significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. Their metal complexes, in particular, often exhibit enhanced antimicrobial properties.[6]

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-3-cyanopyridine | Compound 2c | S. aureus | 39 ± 0.000 | [7] |

| 2-Amino-3-cyanopyridine | Compound 2c | B. subtilis | 39 ± 0.000 | [7] |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Compound 21d | S. pneumoniae | 0.5 (MBIC) | [8] |

| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | Compound 91 | E. coli | 15.625 | [9] |

| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | Compound 89 | E. coli | 62.5 (MBC) | [9] |

| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | Compound 89 | S. epidermidis | 62.5 (MBC) | [9] |

| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | Compound 85 | S. epidermidis | 62.5 (MBC) | [9] |

MBIC: Minimum Biofilm Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antimicrobial Mechanism of Action

The antimicrobial action of this compound derivatives is thought to involve the disruption of the bacterial cell membrane and interference with essential physiological and chemical functions necessary for bacterial survival.[10] The interaction is often facilitated by hydrogen bonding between the aminopyridine moiety and the cell membrane components.

Figure 3: General mechanism of antimicrobial action of this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.

1. Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

0.5 McFarland standard

2. Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in CAMHB directly in the 96-well plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound, resulting in a final volume of 100 µL per well. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Neuroprotective Activity

Certain this compound derivatives, most notably 4-aminopyridine (a structural isomer), are known for their neuroprotective effects, primarily through the blockade of voltage-gated potassium (Kv) channels. This action enhances neurotransmitter release and improves synaptic transmission.[11]

Mechanism of Neuroprotection: Potassium Channel Blockade

In demyelinated neurons, the exposure of Kv channels leads to an excessive potassium ion efflux, which impairs the propagation of action potentials. This compound derivatives can block these exposed channels, thereby restoring, to some extent, the normal conduction of nerve impulses.

Figure 4: Neuroprotective mechanism via potassium channel blockade.

Synthesis of this compound Derivatives

A key method for synthesizing a diverse range of 3-amino-substituted heterocyclic compounds is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[12] This one-pot reaction is highly efficient for creating libraries of compounds for biological screening.

Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

1. Materials:

-

2-Aminopyridine

-

Aldehyde

-

Isocyanide

-

Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

-

Methanol (MeOH)

-

Reaction vessel suitable for microwave heating (if applicable)

2. Procedure:

-

Reaction Setup: In a reaction vessel, combine 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).

-

Catalyst and Solvent Addition: Add the catalyst (e.g., 5-10 mol% Sc(OTf)₃) and the solvent (e.g., 5 mL of MeOH).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat it under reflux or using microwave irradiation (e.g., 100-120°C) for the required time (typically 1-12 hours), monitoring the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Figure 5: Workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Conclusion

This compound derivatives exhibit a remarkable spectrum of biological activities, positioning them as a valuable scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation and development. The synthetic accessibility of these compounds, particularly through multicomponent reactions like the GBB reaction, facilitates the generation of diverse chemical libraries for high-throughput screening. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules. Continued research into the specific molecular targets and signaling pathways of novel this compound derivatives will be crucial in translating their biological activity into clinically effective treatments.

References

- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Modeling and Antimicrobial Screening Studies on Some this compound Transition Metal Complexes [scirp.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. scielo.br [scielo.br]

3-Aminopyridine as a Potassium Channel Blocker in Neuroscience: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines are a class of compounds known for their ability to block voltage-gated potassium (Kv) channels, a function that has significant implications in the field of neuroscience. By inhibiting these channels, aminopyridines can prolong action potentials, enhance neurotransmitter release, and increase neuronal excitability. While 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) have been extensively studied and have found clinical applications, 3-aminopyridine (3-AP) remains a less characterized member of this family. This technical guide provides a comprehensive overview of the current understanding of this compound as a potassium channel blocker for neuroscience research. Due to the limited specific data on 3-AP, this guide will also draw comparisons with its more studied counterparts to provide a broader context for researchers.

Mechanism of Action

The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels. In neurons, these channels are crucial for repolarizing the membrane after an action potential. By blocking these channels, this compound is thought to prolong the duration of the action potential. This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to increased calcium influx into the presynaptic terminal and, consequently, enhanced neurotransmitter release.

Studies have shown that the charged, protonated form of aminopyridines is likely the active species that binds to the potassium channel pore. The potency of this compound has been observed to be pH-dependent, with a lower IC50 value at a more acidic intracellular pH, which supports this hypothesis.[1]

Beyond its effect on potassium channels, this compound has been shown to facilitate synaptic transmission in a calcium-dependent manner. This facilitation can be antagonized by calcium channel blockers, further underscoring the role of calcium influx in its mechanism of action.[2] At higher concentrations (15-20 mM), local application of 3-AP has been demonstrated to be a strong convulsive agent, leading to enhanced background neuronal firing, augmentation of excitatory postsynaptic potentials (EPSPs), and depression of inhibitory postsynaptic potentials (IPSPs).[3] There is also evidence suggesting that aminopyridines, including this compound, can potentiate high-voltage activated calcium channels (HVACCs), though 3-AP is less efficacious in this regard compared to 4-AP.

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound and provides a comparison with 4-aminopyridine and 3,4-diaminopyridine to offer a broader perspective for researchers. The limited data for this compound on various potassium channel subtypes highlights a significant area for future investigation.

| Compound | Target | IC50 / Effective Concentration | Cell Type / System | Reference |

| This compound | Kv1.1 | 2.2 mM (at pH 7.2) | Mammalian Sol-8 cells | [1] |

| Kv1.1 | 290 µM (at pH 6.0) | Mammalian Sol-8 cells | [1] | |

| Synaptic Transmission | 1 mM (maximum effect) | Bullfrog sympathetic ganglion | [2] | |

| Induction of Seizures | 15-20 mM (local application) | Cat motor cortex | [3] | |

| Dopamine Release | Less active than 4-AP and 3,4-DAP | Rat brain synaptosomes | [4] | |

| 4-Aminopyridine | Kv1.1 | 89 µM | Mammalian Sol-8 cells | [1] |

| Kv1.2 | 399 µM | Recombinant human channels | [5] | |

| Kv1.4 | 399 µM | Recombinant human channels | [5] | |

| Kv3.3 / Kv3.4 | ~80 µM | HEK293T cells | [6] | |

| Neurotransmitter Release | 20-200 µM | Rat diaphragm neuromuscular junction | [7] | |

| 3,4-Diaminopyridine | Potassium Channels | Apparent Kd (external): 5.8 µM | Squid axon membranes | [8] |

| Potassium Channels | Apparent Kd (internal): 0.7 µM | Squid axon membranes | [8] | |

| Kv3.3 / Kv3.4 | High-affinity partial antagonist at 1-10 µM | HEK293T cells | [6] | |

| Neurotransmitter Release | 1.5 µM (therapeutic concentration) | Mouse and frog neuromuscular junction | [6] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Characterizing 3-AP Effects

This protocol outlines the steps to characterize the inhibitory effects of this compound on voltage-gated potassium channels in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing a specific Kv channel subtype).

1. Cell Preparation:

-

Culture cells expressing the potassium channel of interest on glass coverslips.

-

On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH adjusted to 7.4 with NaOH).

2. Pipette Preparation:

-

Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ.

-

Fill the pipette with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH).

3. Establishing Whole-Cell Configuration:

-

Approach a target cell with the micropipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of gentle suction to rupture the membrane patch and establish the whole-cell configuration.

4. Recording Potassium Currents:

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit outward potassium currents.

-

Record baseline currents in the absence of this compound.

5. Application of this compound:

-

Prepare stock solutions of this compound in the external solution.

-

Perfuse the recording chamber with increasing concentrations of this compound (e.g., 10 µM to 10 mM).

-

Allow the effect of each concentration to stabilize (typically 2-5 minutes) before recording the potassium currents again.

6. Data Analysis:

-

Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each concentration of this compound.

-

Normalize the current inhibition to the baseline recording.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Neurotransmitter Release Assay Using Brain Slices

This protocol describes a method to measure the effect of this compound on the release of a radiolabeled neurotransmitter (e.g., [3H]-dopamine) from brain slices.

1. Brain Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., striatum for dopamine release) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Radiolabeling:

-

Incubate the slices in oxygenated aCSF containing the radiolabeled neurotransmitter or its precursor (e.g., [3H]-dopamine or [3H]-tyrosine) for a specified period (e.g., 30-60 minutes).

-

After incubation, transfer the slices to a superfusion chamber.

3. Superfusion and Sample Collection:

-

Perfuse the slices with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

-

Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

-

After establishing a stable baseline of spontaneous release, switch to aCSF containing this compound at the desired concentration (e.g., 100 µM to 1 mM).

-

Continue collecting fractions to measure the effect of this compound on neurotransmitter release.

-

To evoke release, the perfusion medium can be switched to a high-potassium aCSF at a specific time point, both in the absence and presence of this compound.

4. Measurement of Radioactivity:

-

Add a scintillation cocktail to each collected fraction.

-

Quantify the amount of radioactivity in each fraction using a liquid scintillation counter.

5. Data Analysis:

-

Express the radioactivity in each fraction as a percentage of the total radioactivity in the slice at the time of collection.

-

Compare the neurotransmitter release in the presence of this compound to the baseline release to determine the effect of the compound.

Mandatory Visualizations

Caption: Putative signaling pathway of this compound in enhancing neurotransmitter release.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a member of the aminopyridine family that functions as a potassium channel blocker, albeit with less potency and being less studied than its counterparts, 4-aminopyridine and 3,4-diaminopyridine. The available evidence indicates that 3-AP can modulate neuronal function by blocking voltage-gated potassium channels, leading to enhanced synaptic transmission in a calcium-dependent manner. At higher concentrations, it exhibits potent convulsant effects.

For researchers and drug development professionals, this compound represents an interesting tool for probing the roles of potassium channels in neuronal excitability and neurotransmission. However, the significant gaps in the quantitative data for its effects on a wide array of potassium channel subtypes present a clear need for further research. A more thorough characterization of its pharmacological profile is essential to fully understand its potential as a research tool or as a scaffold for the development of novel therapeutics. The experimental protocols and workflows provided in this guide offer a roadmap for such future investigations.

References

- 1. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine | Semantic Scholar [semanticscholar.org]

- 4. scilit.com [scilit.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a New Arsenal Against Microbes: A Technical Guide to the Antimicrobial Properties of 3-Aminopyridine Metal Complexes

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is tirelessly exploring novel compounds to combat increasingly resilient pathogens. Among the promising candidates are metal complexes of 3-Aminopyridine, which have demonstrated significant antimicrobial potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and antimicrobial activity of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction

The pyridine ring is a fundamental scaffold in many biologically active compounds. When functionalized with an amino group at the 3-position, this compound (3-APy) emerges as a versatile ligand capable of coordinating with a variety of transition metals. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation theory. This guide focuses on the antimicrobial properties of 3-APy complexes with transition metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn), highlighting their potential as a new class of antimicrobial agents. Pyridine derivatives are known to have a wide range of biological applications, including activities against microbial diseases by interacting with enzymes, proteins, and DNA.[1]

Synthesis and Characterization of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved through a straightforward reflux reaction. While specific conditions may vary, a general protocol is provided below.

General Synthesis Protocol

A common method for the synthesis of these complexes involves the reaction of a metal salt with the this compound ligand in a suitable solvent, followed by reflux.[1]

Materials:

-

Metal salt (e.g., MnBr₂, CoCl₂, NiCl₂, CuCl₂, CuSO₄, ZnCl₂)

-

This compound (3-APy)

-

Ethanol

-

Distilled water

Procedure:

-

An aqueous solution of the desired metal salt (1.00 mmol) is prepared.

-

This solution is added with stirring to an ethanolic solution of this compound. The molar ratio of metal salt to ligand can be varied to obtain different stoichiometric complexes (e.g., 1:2, 1:6).[1]

-

The resulting mixture is refluxed for approximately 6 hours.[1]

-

After cooling to room temperature, the solid complex that forms is collected by filtration.

-

The collected solid is washed with distilled water and then ethanol.

-

The final product is dried under vacuum.[1]

Characterization

The synthesized complexes are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and composition. These methods include:

-

Elemental Analysis (C, H, N) : To determine the empirical formula of the complex.

-

Infrared (IR) Spectroscopy : To identify the coordination of the this compound ligand to the metal ion. Key vibrational bands of the ligand, such as those associated with the pyridine ring and the amino group, will shift upon complexation.[1]

-

UV-Visible Spectroscopy : To study the electronic transitions within the complex and to help determine its geometry.

-

Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion.[1]

-

Thermogravimetric Analysis (TGA) : To study the thermal stability of the complexes and the loss of any coordinated or lattice water molecules.

Antimicrobial Activity

The antimicrobial properties of this compound metal complexes have been evaluated against a range of pathogenic bacteria and fungi. The activity is typically assessed by determining the zone of inhibition in agar diffusion assays and, more quantitatively, by measuring the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

While specific MIC values for a wide range of this compound metal complexes are not extensively reported in a single study, the following table summarizes the antimicrobial activity based on available data for related pyridine metal complexes, which can serve as a valuable reference.

| Metal Ion | Complex Type | Test Organism | MIC (µg/mL) | Reference |

| Mn(II) | [Mn(Py)₆][B(C₆F₅)₄]₂ | Shigella flexneri | 8 | [2] |

| Fe(II) | [Fe(Py)₆][B(C₆F₅)₄]₂ | Klebsiella pneumoniae | 8 | [2] |

| Co(II) | [Co(Py)₆][B(C₆F₅)₄]₂ | Pseudomonas aeruginosa | 512 | [2] |

| Ni(II) | [Ni(Py)₆][B(C₆F₅)₄]₂ | Streptococcus pyogenes | 8 | [2] |

| Cu(II) | [Cu(Py)₆][B(C₆F₅)₄]₂ | Escherichia coli | 512 | [2] |

| Zn(II) | [Zn(Py)₆][B(C₆F₅)₄]₂ | Streptococcus pyogenes | 4 | [2] |

| Zn(II) | [Zn(Py)₆][B(C₆F₅)₄]₂ | Klebsiella pneumoniae | 512 | [2] |

| Cu(II) | [Cu(Py)₆][B(C₆F₅)₄]₂ | Candida albicans | 8 | [2] |

| Zn(II) | [Zn(Py)₆][B(C₆F₅)₄]₂ | Candida albicans | 8 | [2] |

Note: The data in this table is for general pyridine complexes and serves as an illustrative example. Further research is needed to establish a comprehensive MIC database specifically for this compound metal complexes.